1-(Azetidin-3-carbonyl)-4-Cyclopropancarbonylpiperazin

Übersicht

Beschreibung

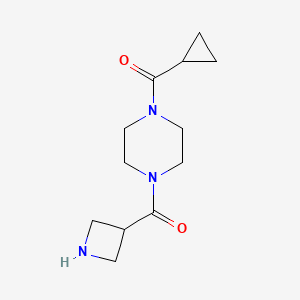

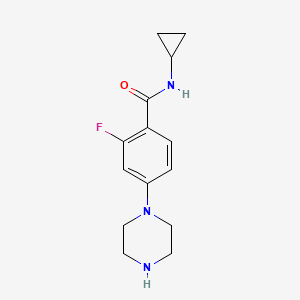

1-(Azetidine-3-carbonyl)-4-cyclopropanecarbonylpiperazine is a useful research compound. Its molecular formula is C12H19N3O2 and its molecular weight is 237.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(Azetidine-3-carbonyl)-4-cyclopropanecarbonylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Azetidine-3-carbonyl)-4-cyclopropanecarbonylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

Azetidine, wie 1-(Azetidin-3-carbonyl)-4-Cyclopropancarbonylpiperazin, spielen aufgrund ihrer Ringspannung und Stabilität eine entscheidende Rolle in der organischen Synthese. Sie werden verwendet, um stickstoffhaltige Heterocyclen einzuführen, die in vielen bioaktiven Molekülen weit verbreitet sind .

Medizinische Chemie

In der medizinischen Chemie werden Azetidine für ihr Potenzial als Aminosäure-Surrogate geschätzt. Sie werden in Peptidomimetika eingebaut, die die Struktur von Peptiden nachahmen und Protein-Protein-Wechselwirkungen in Krankheitspfaden stören oder verstärken können .

Katalytische Prozesse

Azetidine sind an verschiedenen katalytischen Prozessen beteiligt, darunter Henry-, Suzuki-, Sonogashira- und Michael-Additionen. Ihre gespannte Struktur macht sie zu reaktiven Zwischenprodukten für die Katalyse, die zur Bildung komplexer Moleküle führen .

Arzneimittelforschung

Die einzigartige Reaktivität von Azetidinen, die sich aus ihrer Ringspannung ableitet, wird in der Arzneimittelforschung genutzt. Sie dienen als Motive bei der Entwicklung neuer Pharmazeutika und bieten eine Plattform für die Synthese verschiedener medizinischer Verbindungen .

Polymerisation

Azetidine finden Anwendung in der Polymerisation, wo sie als Monomere oder Co-Monomere verwendet werden, um Polymere mit spezifischen mechanischen und chemischen Eigenschaften zu erzeugen. Ihre Einarbeitung in Polymere kann die Haltbarkeit und Funktionalität verbessern .

Chirale Vorlagen

Aufgrund ihrer chiralen Natur werden Azetidine als chirale Vorlagen in der asymmetrischen Synthese verwendet. Sie helfen bei der Herstellung enantiomerenreiner Verbindungen, was für die Herstellung von Stoffen mit spezifischen optischen Aktivitäten unerlässlich ist .

Wirkmechanismus

represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

In terms of biochemical pathways , azetidines have been used as motifs in drug discovery, polymerization, and chiral templates . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .

Biochemische Analyse

Biochemical Properties

1-(Azetidine-3-carbonyl)-4-cyclopropanecarbonylpiperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s azetidine ring is known for its considerable ring strain, which contributes to its reactivity . This reactivity allows it to participate in enzyme-catalyzed reactions, potentially acting as an inhibitor or activator of specific enzymes. The cyclopropane moiety further enhances its interaction with biomolecules, providing a unique binding affinity .

Cellular Effects

1-(Azetidine-3-carbonyl)-4-cyclopropanecarbonylpiperazine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell surface receptors can initiate signaling cascades that alter gene expression patterns . Additionally, its presence in the cellular environment can modulate metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of 1-(Azetidine-3-carbonyl)-4-cyclopropanecarbonylpiperazine involves its binding interactions with biomolecules. The compound can form covalent or non-covalent bonds with target proteins, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression, either upregulating or downregulating specific genes . The azetidine ring’s strain-driven reactivity plays a crucial role in these binding interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Azetidine-3-carbonyl)-4-cyclopropanecarbonylpiperazine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions but may degrade over extended periods, leading to altered cellular responses . Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 1-(Azetidine-3-carbonyl)-4-cyclopropanecarbonylpiperazine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, indicating a dosage-dependent response in animal studies .

Metabolic Pathways

1-(Azetidine-3-carbonyl)-4-cyclopropanecarbonylpiperazine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s presence can influence the rate of metabolic reactions, leading to changes in the production and utilization of metabolites . These interactions are crucial for understanding the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of 1-(Azetidine-3-carbonyl)-4-cyclopropanecarbonylpiperazine within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments can affect its activity and function . Understanding these transport mechanisms is essential for elucidating the compound’s overall impact on cellular processes .

Subcellular Localization

1-(Azetidine-3-carbonyl)-4-cyclopropanecarbonylpiperazine exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can influence its activity, as it interacts with different biomolecules within these subcellular regions . These interactions are critical for understanding the compound’s function at the molecular level .

Eigenschaften

IUPAC Name |

[4-(azetidine-3-carbonyl)piperazin-1-yl]-cyclopropylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c16-11(9-1-2-9)14-3-5-15(6-4-14)12(17)10-7-13-8-10/h9-10,13H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQDCCKTKKWLGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)C(=O)C3CNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[[[4-Fluoro-2-(trifluoromethyl)benzoyl]amino]methyl]phenyl]boronic acid](/img/structure/B1490524.png)

![3-Methyl-but-2-enoic acid [2-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B1490533.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B1490542.png)

![1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1490546.png)